molecular formula C14H18N2O2 B15310946 Benzyl (4-azaspiro[2.4]heptan-7-yl)carbamate

Benzyl (4-azaspiro[2.4]heptan-7-yl)carbamate

Cat. No.: B15310946
M. Wt: 246.30 g/mol
InChI Key: LYSOVAWFTVDDMW-UHFFFAOYSA-N
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Description

Benzyl N-{4-azaspiro[2.4]heptan-7-yl}carbamate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{4-azaspiro[2.4]heptan-7-yl}carbamate typically involves the reaction of 4-azaspiro[2.4]heptane-7-amine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the production of high-purity benzyl N-{4-azaspiro[2.4]heptan-7-yl}carbamate.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{4-azaspiro[2.4]heptan-7-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated spirocyclic structures.

    Substitution: Substituted products with various nucleophiles attached to the spirocyclic framework.

Scientific Research Applications

Benzyl N-{4-azaspiro[2.4]heptan-7-yl}carbamate has several applications in scientific research:

    Medicinal Chemistry: The compound serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of benzyl N-{4-azaspiro[2.4]heptan-7-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)- (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
  • Sitafloxacin
  • Carbamic acid, (7S)-5-azaspiro[2.4]hept-7-yl-, 1,1-dimethylethyl ester

Uniqueness

Benzyl N-{4-azaspiro[2.4]heptan-7-yl}carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical properties. Compared to similar compounds, it offers a different set of reactivity and binding interactions, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl N-(4-azaspiro[2.4]heptan-7-yl)carbamate

InChI

InChI=1S/C14H18N2O2/c17-13(18-10-11-4-2-1-3-5-11)16-12-6-9-15-14(12)7-8-14/h1-5,12,15H,6-10H2,(H,16,17)

InChI Key

LYSOVAWFTVDDMW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(C1NC(=O)OCC3=CC=CC=C3)CC2

Origin of Product

United States

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